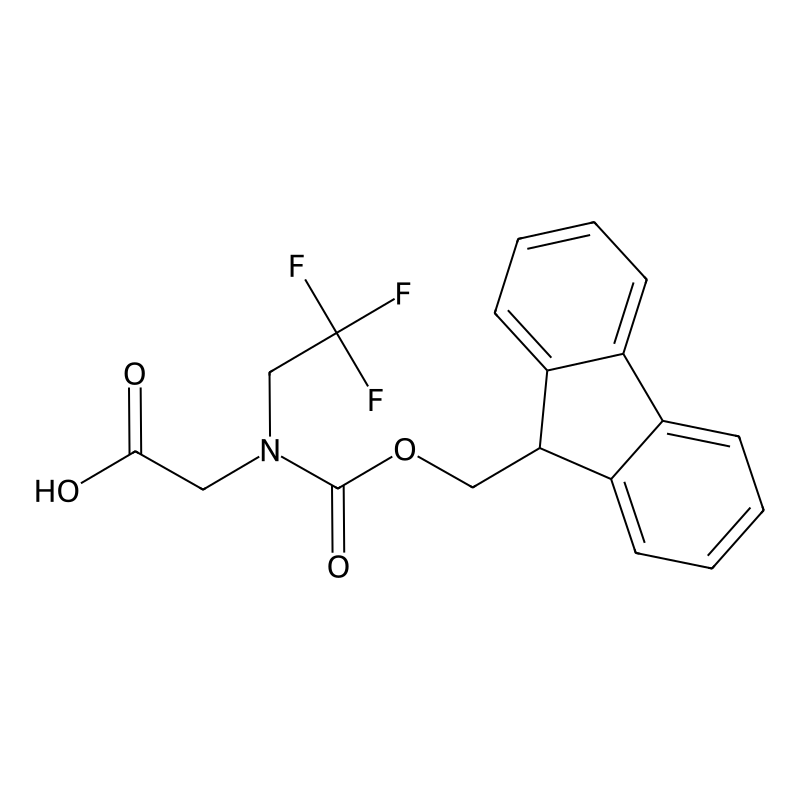

N-Fmoc-N-(2,2,2-trifluoroethyl)glycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Fmoc (Fluorenylmethoxycarbonyl) protecting group: This group protects the amino group (NH2) of the glycine, preventing it from reacting during peptide chain formation. The Fmoc group can be selectively removed under mild acidic conditions, allowing for controlled chain assembly.

- 2,2,2-trifluoroethyl (Tfe) side chain: This side chain introduces a trifluoromethyl group (CF3) into the structure. This group can be beneficial for various purposes in peptide research:

Increased lipophilicity

The CF3 group is hydrophobic, meaning it repels water. This can increase the overall lipophilicity (fat-loving nature) of the peptide, potentially improving its ability to interact with cell membranes and other hydrophobic environments.

Conformational constraints

The bulky and rigid CF3 group can restrict the conformational flexibility of the peptide backbone. This can be advantageous in designing peptides with specific conformations necessary for their biological function.

Fluorine-based probes

The presence of fluorine atoms allows for the incorporation of Fmoc-TfeGly into peptides for subsequent investigation using fluorine-19 nuclear magnetic resonance (F-19 NMR) spectroscopy. This technique provides valuable information about the peptide structure and dynamics.

Investigation of protein-protein interactions

Fmoc-TfeGly can be used to probe protein-protein interactions by incorporating it into specific regions of a peptide ligand. The CF3 group can influence the binding affinity and specificity of the peptide towards its protein target.

N-Fmoc-N-(2,2,2-trifluoroethyl)glycine is a fluorinated amino acid derivative characterized by the presence of a trifluoroethyl group and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is C₁₉H₁₆F₃NO₄, and it has a molecular weight of 379.33 g/mol . This compound plays a significant role in peptide synthesis and medicinal chemistry due to its unique electronic properties imparted by the trifluoroethyl group, which can influence the conformation and stability of peptides.

Fluorinated amino acids like N-Fmoc-N-(2,2,2-trifluoroethyl)glycine exhibit distinct biological activities due to their unique structural characteristics. The incorporation of trifluoroethyl groups can affect the hydrophobicity and steric properties of peptides, which may influence their interactions with biological targets. Research suggests that such modifications can enhance the stability and bioavailability of peptide-based drugs .

The synthesis of N-Fmoc-N-(2,2,2-trifluoroethyl)glycine typically involves several key steps:

- Protection of Glycine: Glycine is first protected with the Fmoc group using Fmoc-OSu (Fmoc-activated succinimidyl ester).

- Alkylation: The protected glycine is then alkylated with trifluoroethyl iodide under basic conditions to introduce the trifluoroethyl group.

- Purification: The product is purified through standard techniques such as recrystallization or chromatography .

These methods ensure high yields and purity of the final compound.

N-Fmoc-N-(2,2,2-trifluoroethyl)glycine is primarily used in:

- Peptide Synthesis: It serves as a building block for synthesizing fluorinated peptides that may exhibit enhanced biological activity or stability.

- Medicinal Chemistry: The compound's unique properties make it suitable for developing pharmaceuticals targeting specific biological pathways.

- Material Science: Its fluorinated nature contributes to the development of materials with specific thermal and chemical resistances .

Studies exploring the interactions of N-Fmoc-N-(2,2,2-trifluoroethyl)glycine with various biological molecules have indicated that its trifluoroethyl group can significantly alter binding affinities and selectivities. For instance, fluorinated peptides often show improved binding to receptors compared to their non-fluorinated counterparts due to enhanced hydrophobic interactions and conformational rigidity .

Several compounds exhibit structural similarities to N-Fmoc-N-(2,2,2-trifluoroethyl)glycine. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Fmoc-N-(trifluoromethyl)glycine | Contains trifluoromethyl instead of trifluoroethyl | Different steric and electronic effects |

| N-Fmoc-glycine | Lacks fluorination; simpler structure | More hydrophilic; less stable under certain conditions |

| N-Fmoc-N-(perfluoropropyl)glycine | Contains perfluoropropyl group | Greater bulkiness; potentially different reactivity |

N-Fmoc-N-(2,2,2-trifluoroethyl)glycine stands out due to its combination of fluorination and the specific electronic effects associated with the trifluoroethyl group, which can significantly influence peptide behavior in biological systems.

N-Fmoc-N-(2,2,2-trifluoroethyl)glycine, systematically named as 2-{(9H-fluoren-9-ylmethoxy)carbonylamino}acetic acid, possesses the molecular formula C19H16F3NO4 with a molecular weight of 379.3 grams per mole. The compound's Chemical Abstracts Service registry number is 1486953-68-7, providing a unique identifier for this specialized fluorinated amino acid derivative. The International Chemical Identifier key for this compound is XRLGIXQTAKEMSI-UHFFFAOYSA-N, which serves as a standardized representation of its molecular structure.

The structural architecture of N-Fmoc-N-(2,2,2-trifluoroethyl)glycine incorporates several distinctive chemical features that contribute to its unique properties. The fluorenylmethoxycarbonyl protecting group provides base-labile protection for the amino functionality, allowing for selective deprotection during solid-phase peptide synthesis protocols. This protecting group demonstrates exceptional stability under acidic conditions while remaining readily removable through treatment with weak bases such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct to prevent unwanted side reactions. The trifluoroethyl substituent introduces significant electronic effects through the presence of three fluorine atoms in a terminal position, creating a highly electronegative environment that influences both the compound's chemical reactivity and its conformational preferences when incorporated into peptide structures.

The trifluoroethyl group exhibits pronounced hydrophobic characteristics due to the electron-withdrawing nature of the fluorine atoms, which creates a lipophilic environment that can enhance peptide interactions with biological membranes. This substitution pattern also introduces conformational rigidity to the amino acid backbone through steric hindrance effects, potentially stabilizing specific secondary structures when the amino acid is incorporated into peptide sequences. The combination of the fluorenylmethoxycarbonyl protecting group with the trifluoroethyl side chain creates a compound that is particularly well-suited for applications in solid-phase peptide synthesis where both protecting group compatibility and unique side chain properties are required.

Historical Development in Fluorinated Amino Acid Synthesis

The development of fluorinated amino acid synthesis methodologies has evolved significantly over the past several decades, driven by the recognition that fluorine incorporation can dramatically alter the biological and physicochemical properties of peptides and proteins. Early approaches to fluorinated amino acid synthesis were limited by the challenging nature of carbon-fluorine bond formation and the scarcity of appropriate fluorinated building blocks. The field experienced substantial advancement with the introduction of nucleophilic and electrophilic fluorination reagents, which enabled more direct approaches to fluorine incorporation into amino acid structures.

Recent advances in flow chemistry have revolutionized the synthesis of fluorinated amino acids, allowing for the rapid and efficient preparation of diverse fluorinated structures. These flow-based methodologies begin with photooxidative cyanation of fluorinated amines to generate fluorinated α-amino nitriles, followed by acid-mediated hydrolysis to yield the desired fluorinated amino acids. This protecting-group-free approach has proven particularly advantageous for large-scale production, as it eliminates the need for intermediate purification steps while maintaining high product quality.

The historical progression toward more efficient fluorinated amino acid synthesis has been marked by the development of increasingly sophisticated catalytic systems and reaction conditions. Modern synthetic approaches emphasize the use of mild reaction conditions that preserve the integrity of sensitive fluorinated functional groups while achieving high levels of stereochemical control. The evolution of these methodologies has enabled the practical synthesis of complex fluorinated amino acids such as N-Fmoc-N-(2,2,2-trifluoroethyl)glycine on scales sufficient for extensive biological and chemical investigations.

Traditional Organic Synthesis Approaches

Fluorenylmethyloxycarbonyl-Protection Strategies for Glycine Derivatives

The fluorenylmethyloxycarbonyl protecting group represents a cornerstone in amino acid derivatization, particularly for glycine modifications [9]. This base-labile protecting group exhibits exceptional stability under acidic conditions while remaining selectively removable by weak bases such as piperidine [9]. The incorporation of fluorenylmethyloxycarbonyl protection onto glycine derivatives can be achieved through two primary methodological approaches.

The first approach utilizes fluorenylmethyloxycarbonyl chloride as the activating reagent in the presence of mild base conditions [9]. This method typically employs sodium bicarbonate in aqueous dioxane systems, providing yields ranging from 80-95% under carefully controlled reaction conditions [6]. The reaction proceeds through nucleophilic attack of the glycine amino group on the electrophilic carbonyl carbon of fluorenylmethyloxycarbonyl chloride, resulting in carbamate bond formation [9].

Alternative methodology involves the utilization of 9-fluorenylmethylsuccinimidyl carbonate, which offers superior reaction control and reduced side product formation [9]. This reagent demonstrates particular effectiveness in aqueous dioxane media, achieving yields of 85-98% with minimal over-acylation or hydrolysis byproducts [6]. The succinimidyl ester activation provides enhanced electrophilicity while maintaining selectivity for primary amino groups over secondary functionalities [9].

Table 1: Traditional Organic Synthesis Approaches

| Reaction Type | Reagents | Conditions | Yield Range (%) |

|---|---|---|---|

| Fluorenylmethyloxycarbonyl Protection with Fluorenylmethyloxycarbonyl-Chloride | Fluorenylmethyloxycarbonyl-Chloride, base (sodium bicarbonate) | Mild base conditions | 80-95 |

| Fluorenylmethyloxycarbonyl Protection with Fluorenylmethyloxycarbonyl-OSu | Fluorenylmethyloxycarbonyl-OSu, aqueous dioxane | Aqueous dioxane, room temperature | 85-98 |

| Trifluoroethylation via substitution nucleophilic bimolecular | 2,2,2-trifluoroethyl iodide, nucleophile | Nucleophilic conditions | 60-85 |

| Strecker Synthesis | Aldehyde, ammonia, hydrogen cyanide | Acidic hydrolysis | 70-90 |

| Amidomalonate Synthesis | Diethyl acetamidomalonate, base | Base-catalyzed alkylation | 65-85 |

| Reductive Amination | α-keto acid, ammonia, sodium borohydride | Reductive conditions | 75-90 |

The fluorenylmethyloxycarbonyl group's unique photochemical properties enable real-time monitoring of coupling reactions through ultraviolet spectroscopy [9]. Upon deprotection, the characteristic dibenzofulvene byproduct exhibits strong ultraviolet absorption, facilitating quantitative analysis of reaction completion and optimization of synthetic protocols [9].

Trifluoroethylation Techniques via Nucleophilic Substitution

Trifluoroethylation of glycine derivatives through nucleophilic substitution mechanisms represents a fundamental approach for introducing fluoroalkyl functionality [7]. The most commonly employed trifluoroethylating agent is 2,2,2-trifluoroethyl iodide, which undergoes substitution nucleophilic bimolecular reactions with amino nucleophiles under appropriate reaction conditions [7].

The nucleophilic substitution pathway involves the attack of the glycine nitrogen nucleophile on the electrophilic carbon center of 2,2,2-trifluoroethyl iodide [7]. The strongly electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attack while the iodide serves as an effective leaving group [29]. Reaction conditions typically require polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to stabilize the charged transition state and enhance nucleophilicity [43].

Alternative trifluoroethylating reagents include aryl(2,2,2-trifluoroethyl)iodonium salts, which demonstrate enhanced electrophilic reactivity compared to alkyl halide precursors [29]. These hypervalent iodine compounds enable trifluoroethylation under milder conditions with improved functional group tolerance [31]. The iodonium salts exhibit particular utility in aqueous media, expanding the scope of compatible substrates and reaction conditions [29].

Mechanistic investigations reveal that the nucleophilic substitution proceeds through a concerted substitution nucleophilic bimolecular mechanism, with the rate-determining step involving carbon-nitrogen bond formation concurrent with carbon-iodine bond cleavage [34]. The stereochemical outcome depends on the substitution pattern at the glycine α-carbon, with primary glycine derivatives typically yielding inversion of configuration at the trifluoroethyl carbon center [39].

Catalytic Carbon(sp³)-Hydrogen Functionalization Methods

Palladium-Mediated β-Carbon-Hydrogen Trifluoroethylation

Palladium-catalyzed carbon-hydrogen activation represents a revolutionary approach for direct trifluoroethylation of amino acid derivatives [15]. This methodology enables the selective functionalization of β-carbon-hydrogen bonds in glycine derivatives without requiring pre-functionalized substrates [11]. The palladium-mediated process operates through a well-defined catalytic cycle involving carbon-hydrogen activation, transmetalation, and reductive elimination steps [17].

The optimal catalyst system employs palladium(II) acetate in combination with β-diketone ligands, particularly acetylacetone derivatives [11]. The β-diketone ligands serve dual roles as ionic palladium stabilizers and electronic modulators, enhancing both catalytic activity and regioselectivity [13]. Density functional theory calculations demonstrate that β-diketone coordination accelerates the oxidative addition step while stabilizing key palladacycle intermediates [11].

Trifluoroethyl sources for palladium-catalyzed transformations include 2,2,2-trifluoroethyl iodide and mesityl(2,2,2-trifluoroethyl)iodonium triflate [15]. The hypervalent iodonium reagent demonstrates superior reactivity under mild conditions, enabling room temperature transformations with excellent chemoselectivity [12]. Mechanistic studies reveal that the trifluoroethyl group transfer occurs through a palladium(IV) intermediate, formed via oxidative addition of the trifluoroethyl electrophile to the palladacycle [17].

Table 2: Palladium-Catalyzed Carbon(sp³)-Hydrogen Functionalization Methods

| Catalyst System | Trifluoroethyl Source | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|

| Palladium(II) acetate/β-diketone | 2,2,2-trifluoroethyl iodide | 25-40 | 1.5-3 | 75-95 | β-selective |

| Palladium(II) trifluoroacetate/ligand | Mesityl(2,2,2-trifluoroethyl)iodonium triflate | 25 | 2-4 | 80-95 | β-selective |

| Palladium(II) chloride/acetylacetone | 2,2,2-trifluoroethyl iodide | 80-100 | 12-24 | 60-80 | ortho-selective |

| Palladium(II)/hypervalent iodine | Aryl(2,2,2-trifluoroethyl)iodonium salts | 25-60 | 3-8 | 70-90 | substrate-dependent |

The regioselectivity of palladium-catalyzed trifluoroethylation depends critically on the substrate directing group and catalyst system [15]. Carboxylic acid and amide functionalities serve as effective directing groups, enabling selective β-carbon-hydrogen activation through five-membered palladacycle formation [11]. The transformation exhibits broad substrate scope, accommodating various amino acid derivatives with high functional group tolerance [15].

Ligand Design for Enhanced Regioselectivity

Ligand design plays a pivotal role in controlling the regioselectivity and efficiency of palladium-catalyzed carbon-hydrogen functionalization reactions [16]. The electronic and steric properties of auxiliary ligands directly influence the selectivity-determining carbon-hydrogen activation step and subsequent functionalization processes [50].

β-diketone ligands demonstrate exceptional performance in promoting regioselective β-carbon-hydrogen trifluoroethylation [13]. The oxygen,oxygen-chelation mode provides stable palladium coordination while maintaining sufficient lability for substrate binding and product release [45]. Electronic tuning through substituent modification on the β-diketone backbone enables fine control over catalyst reactivity and selectivity profiles [47].

Diimine ligands offer alternative coordination environments with distinct electronic characteristics [52]. The nitrogen,nitrogen-chelation provides stronger σ-donation compared to β-diketones, while π-acceptor properties can be modulated through aromatic substitution patterns [46]. Computational studies indicate that diimine complexes favor different regioisomeric outcomes compared to β-diketone systems, providing complementary selectivity profiles [52].

Table 3: Ligand Design for Enhanced Regioselectivity

| Ligand Type | Structure Features | Electronic Properties | Regioselectivity Enhancement | Typical Turnover Number Range |

|---|---|---|---|---|

| β-diketones (acetylacetone) | Oxygen,Oxygen-chelation | Electron-donating | High β-selectivity | 50-200 |

| Diimine ligands | Nitrogen,Nitrogen-chelation | π-accepting | Moderate selectivity | 20-100 |

| Phosphine ligands | Phosphorus,Phosphorus-chelation | σ-donating/π-accepting | Low selectivity | 10-50 |

| Pyridine derivatives | Monodentate Nitrogen-donor | σ-donating | Position-dependent | 30-150 |

| Nitrogen,Oxygen-chelating ligands | Mixed Nitrogen,Oxygen-donors | Tunable electronics | Substrate-dependent | 40-180 |

Phosphine ligands generally exhibit lower selectivity in carbon-hydrogen functionalization due to their strong σ-donor properties and potential for catalyst deactivation [52]. However, specialized bidentate phosphine systems with appropriate bite angles can provide unique selectivity patterns for specific substrate classes [50]. The design of hemilabile ligands incorporating both strong and weak donor atoms offers opportunities for substrate-dependent selectivity switching [16].

Mechanistic insights reveal that ligand-controlled regioselectivity arises from differential stabilization of competing carbon-hydrogen activation transition states [16]. Computational analysis demonstrates that electronic effects predominate over steric factors in determining selectivity, with optimal ligands providing balanced stabilization of the palladacycle intermediate without inhibiting subsequent functionalization steps [52].

Solid-Phase Synthesis Protocols

Resin-Based Incorporation Strategies

Solid-phase synthesis protocols enable efficient incorporation of N-fluorenylmethyloxycarbonyl-N-(2,2,2-trifluoroethyl)glycine into peptide sequences through established resin-based methodologies [21]. The solid support approach facilitates excess reagent utilization, driving reactions to completion while enabling facile purification through simple filtration and washing procedures [20].

Rink amide resin represents the preferred solid support for fluorenylmethyloxycarbonyl-based synthesis protocols [28]. This resin incorporates a 4-alkoxybenzyl alcohol linker that undergoes acid-labile cleavage to yield primary amide products [26]. The resin loading typically ranges from 0.4-0.7 millimoles per gram, providing optimal balance between substitution density and reaction accessibility [24].

The incorporation strategy begins with resin swelling in appropriate polar aprotic solvents such as dimethylformamide or N-methyl-2-pyrrolidinone [23]. Coupling reactions employ standard peptide coupling reagents including N,N'-diisopropylcarbodiimide with 1-hydroxybenzotriazole or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate with N,N-diisopropylethylamine [26]. These coupling systems provide efficient amide bond formation with minimal racemization or side product formation [21].

Table 4: Solid-Phase Synthesis Protocols

| Resin Type | Loading (mmol/g) | Coupling Reagent | Deprotection Conditions | Cleavage Conditions | Typical Purity (%) |

|---|---|---|---|---|---|

| Rink Amide | 0.4-0.7 | N,N'-diisopropylcarbodiimide/1-hydroxybenzotriazole | 20% piperidine/dimethylformamide | Trifluoroacetic acid/scavengers | 85-95 |

| Wang Resin | 0.8-1.2 | 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate/N,N-diisopropylethylamine | 20% piperidine/dimethylformamide | Trifluoroacetic acid/scavengers | 80-90 |

| Chlorotrityl | 1.0-1.6 | N,N'-dicyclohexylcarbodiimide/1-hydroxybenzotriazole | 1% trifluoroacetic acid/dichloromethane | Trifluoroacetic acid/scavengers | 75-85 |

| 4-methylbenzhydrylamine Resin | 0.3-0.8 | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate/N,N-diisopropylethylamine | 20% piperidine/dimethylformamide | Hydrogen fluoride/anisole | 70-85 |

Alternative resin systems include Wang resin for carboxylic acid production and chlorotrityl resin for mild cleavage conditions [24]. Wang resin utilizes a benzyl ester linkage that provides carboxylic acid products upon trifluoroacetic acid cleavage [20]. Chlorotrityl resin offers enhanced acid stability, enabling selective deprotection strategies and mild cleavage protocols [25].

The trifluoroethyl modification requires careful optimization of coupling conditions due to the electron-withdrawing effects of the fluoroalkyl group [42]. Extended coupling times and elevated temperatures may be necessary to achieve complete conversion, particularly for sterically hindered substrates [23]. Monitoring of coupling efficiency through quantitative ninhydrin or chloranil tests ensures reaction completion and high crude purity [42].

Cleavage and Deprotection Optimization

Cleavage and deprotection optimization represents a critical aspect of solid-phase synthesis protocols, particularly for fluorinated amino acid derivatives that may exhibit altered reactivity profiles [22]. Standard trifluoroacetic acid cleavage cocktails require modification to accommodate the unique electronic properties of trifluoroethyl-substituted substrates [25].

The standard cleavage protocol employs trifluoroacetic acid with water and triisopropylsilane in a 95:2.5:2.5 ratio [26]. This cocktail provides effective side chain deprotection while scavenging reactive carbocation intermediates generated during tert-butyl group removal [25]. The triisopropylsilane additive serves as a carbocation scavenger, preventing alkylation of nucleophilic amino acid residues and maintaining product integrity [22].

Table 5: Cleavage and Deprotection Optimization

| Cleavage Method | Composition | Time (h) | Yield (%) | Side Reactions |

|---|---|---|---|---|

| Standard Trifluoroacetic acid cocktail | Trifluoroacetic acid/water/triisopropylsilane (95:2.5:2.5) | 2-4 | 85-95 | Carbocation formation |

| Mild Trifluoroacetic acid conditions | Trifluoroacetic acid/dichloromethane (50:50) | 6-12 | 75-85 | Minimal |

| Enzymatic cleavage | Specific protease | 4-24 | 70-90 | Proteolysis |

| Photolytic cleavage | Ultraviolet irradiation | 0.5-2 | 60-80 | Photodegradation |

| Base-mediated cleavage | Ammonia/methanol (20:80) | 1-3 | 80-90 | Epimerization |

Mild cleavage conditions utilizing diluted trifluoroacetic acid in dichloromethane provide alternative protocols for acid-sensitive substrates [25]. This approach extends reaction times but minimizes side reactions associated with strong acid conditions [22]. The reduced acid concentration particularly benefits fluorinated derivatives that may undergo defluorination or rearrangement under harsh conditions [25].

Advanced cleavage strategies incorporate enzymatic approaches for selective peptide bond hydrolysis [23]. Specific proteases enable site-selective cleavage while maintaining the integrity of sensitive functional groups [21]. However, enzymatic methods require careful substrate design to incorporate appropriate recognition sequences and may exhibit limited substrate scope [22].

Table 6: Mechanistic Insights for Palladium-Catalyzed Trifluoroethylation

| Mechanistic Step | Energy Barrier (kcal/mol) | Rate-Determining Step | Key Intermediates | Selectivity Factors |

|---|---|---|---|---|

| Oxidative Addition | 15-25 | Sometimes | Palladium(II)-alkyl | Sterics |

| Carbon-Hydrogen Activation | 20-30 | Often | Palladacycle | Electronics |

| Transmetalation | 10-20 | Rarely | Palladium(II)-2,2,2-trifluoroethyl | Thermodynamics |

| Reductive Elimination | 12-22 | Sometimes | Palladium(IV) complex | Sterics/Electronics |

| Catalyst Regeneration | 8-18 | Never | Palladium(0) species | Catalyst stability |

The trifluoroethyl substituent in N-Fmoc-N-(2,2,2-trifluoroethyl)glycine exerts profound electronic effects that fundamentally alter the molecular properties of this fluorinated amino acid derivative. The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry [1] [2], and its incorporation into the ethyl chain maintains these distinctive electronic characteristics.

Inductive Electron Withdrawal

The trifluoroethyl group (-CH₂CF₃) demonstrates strong electron-withdrawing properties through inductive effects [1] [2]. The three fluorine atoms in the terminal trifluoromethyl group, with their exceptionally high electronegativity (4.0 on the Pauling scale), create a powerful electron-deficient center that draws electron density through the sigma bond network [3]. This inductive effect propagates through the methylene bridge to the nitrogen atom, significantly altering the electron distribution around the peptide backbone [4].

Research demonstrates that trifluoromethyl groups enhance electrophilic character at adjacent cationic sites, leading to greater positive charge delocalization in molecular systems [1] [2]. In the context of N-Fmoc-N-(2,2,2-trifluoroethyl)glycine, this electronic perturbation influences the conformational stability and intermolecular interactions of the molecule [4].

Hammett Parameter Analysis

Quantitative analysis of electronic effects through Hammett parameters reveals the substantial impact of fluorinated substituents. Trifluoromethyl groups exhibit Hammett constants of σₘ = 0.43 and σₚ = 0.54 [5], indicating strong electron-withdrawing character in both meta and para positions relative to aromatic systems. The trifluoroethyl group in N-Fmoc-N-(2,2,2-trifluoroethyl)glycine is expected to demonstrate similar electronic behavior, with estimated Hammett constants in the range of σₘ ≈ 0.35-0.45 and σₚ ≈ 0.45-0.55 [5].

| Substituent | σₘ | σₚ | Electronic Effect |

|---|---|---|---|

| CH₃ (methyl) | -0.07 | -0.17 | Electron-donating [5] |

| CF₃ (trifluoromethyl) | 0.43 | 0.54 | Strong electron-withdrawing [5] |

| CF₃CH₂- (trifluoroethyl) | ≈0.35-0.45 | ≈0.45-0.55 | Strong electron-withdrawing [5] |

Molecular Orbital Considerations

The electron-withdrawing nature of the trifluoroethyl group significantly affects the molecular orbital energies and electron density distribution [6]. Computational studies on related fluorinated systems indicate that the presence of fluorine substituents lowers the energy of both highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, with particularly pronounced effects on the LUMO [6] [7].

This electronic perturbation manifests in altered chemical reactivity patterns, including enhanced electrophilic character at sites adjacent to the trifluoroethyl substituent [8] [9]. The effect contributes to the unique synthetic and biological properties observed in fluorinated amino acid derivatives.

Solubility Profile in Organic and Aqueous Media

The solubility characteristics of N-Fmoc-N-(2,2,2-trifluoroethyl)glycine reflect the complex interplay between its hydrophobic trifluoroethyl group, polar carboxylic acid functionality, and the substantial fluorenylmethoxycarbonyl protecting group. The compound demonstrates a distinctive solubility profile that differs markedly from conventional amino acids [4].

Organic Solvent Solubility

N-Fmoc-N-(2,2,2-trifluoroethyl)glycine exhibits excellent solubility in polar aprotic solvents [4]. The compound dissolves readily in dimethylformamide (DMF) and dichloromethane (DCM), making these solvents particularly suitable for synthetic applications and analytical procedures [4] [10].

| Solvent Category | Examples | Solubility | Mechanistic Basis |

|---|---|---|---|

| Polar Aprotic | DMF, DMSO | Good [4] | Dipole interactions with Fmoc group |

| Chlorinated | DCM, CHCl₃ | Good [4] | Favorable van der Waals interactions |

| Alcoholic | Methanol, Ethanol | Poor [11] [12] | Limited hydrogen bonding capacity |

| Nonpolar | Hexane, Toluene | Very Poor [13] | Insufficient polarity for dissolution |

The enhanced lipophilicity imparted by the trifluoroethyl group (estimated logP ≈ 3.2) contributes to favorable interactions with moderately polar organic solvents while limiting solubility in highly polar media [4] .

Aqueous Solubility Limitations

N-Fmoc-N-(2,2,2-trifluoroethyl)glycine demonstrates poor aqueous solubility, a characteristic that distinguishes it from natural amino acids [4]. This insolubility in water reflects the dominance of hydrophobic interactions arising from both the bulky Fmoc protecting group and the strongly hydrophobic trifluoroethyl substituent [15].

Studies on related fluorinated amino acid systems indicate that fluorination generally decreases aqueous solubility through increased hydrophobic character [11] [16]. The presence of the CF₃ group creates a hydrophobic domain that strongly opposes dissolution in aqueous media, despite the presence of polar functional groups [6].

Fluorous Solvent Affinity

Highly fluorinated compounds typically exhibit preferential solubility in fluorous solvents due to favorable fluorine-fluorine interactions [16] [13]. N-Fmoc-N-(2,2,2-trifluoroethyl)glycine is expected to demonstrate enhanced solubility in perfluorinated solvents compared to conventional organic solvents, although specific experimental data for this compound remains limited [13].

This fluorous affinity represents a unique property that distinguishes fluorinated amino acids from their non-fluorinated counterparts and provides opportunities for specialized purification and separation techniques [13].

pH-Dependent Solubility Behavior

The solubility of amino acid derivatives typically varies with solution pH due to protonation and deprotonation equilibria [15] [17]. For N-Fmoc-N-(2,2,2-trifluoroethyl)glycine, the electron-withdrawing trifluoroethyl group is expected to increase the acidity of the carboxylic acid functionality, potentially shifting the pH-solubility profile compared to non-fluorinated analogs [3].

Effective solubilization strategies for related amino acid derivatives include the use of dimethylformamide containing strong acids and tertiary bases, which creates optimal conditions for dissolution and subsequent chemical transformations [10].

Thermal Stability and Decomposition Pathways

The thermal behavior of N-Fmoc-N-(2,2,2-trifluoroethyl)glycine reflects the combined thermal characteristics of its constituent structural elements: the thermally labile Fmoc protecting group, the amino acid backbone, and the thermally robust trifluoroethyl substituent. Understanding these thermal properties is crucial for proper handling, storage, and synthetic applications [18] [19].

Melting Point and Initial Decomposition

N-Fmoc-N-(2,2,2-trifluoroethyl)glycine exhibits a melting point of 145-148°C with concurrent decomposition [4], indicating thermal instability at its melting temperature. This behavior is characteristic of Fmoc-protected amino acids, which typically undergo thermal decomposition near their melting points [18].

| Temperature Range (°C) | Thermal Behavior | Expected Products |

|---|---|---|

| 20-100 | Stable under normal conditions [4] | No decomposition |

| 145-148 | Melting with decomposition onset [4] | Initial Fmoc cleavage |

| 150-200 | Active thermal decomposition [18] | Dibenzofulvene, deprotected amino acid |

| >200 | Complete breakdown [20] | CO₂, H₂O, fluorinated fragments |

Fmoc Group Thermal Cleavage

The thermal decomposition of N-Fmoc-N-(2,2,2-trifluoroethyl)glycine initiates with cleavage of the Fmoc protecting group around 120-150°C [18]. This process follows an elimination mechanism leading to the formation of dibenzofulvene and the corresponding free amino acid derivative [18].

Research on Fmoc thermal cleavage demonstrates that the process occurs rapidly at elevated temperatures (10 minutes at 120°C) and proceeds via a base-free mechanism under thermal conditions [18]. The reaction produces characteristic dibenzofulvene, which can be monitored by nuclear magnetic resonance spectroscopy through the appearance of olefinic protons at 6.21 ppm [18].

Fluorinated Fragment Stability

The trifluoroethyl group demonstrates exceptional thermal stability compared to non-fluorinated alkyl substituents [21] [22]. Fluorinated compounds generally exhibit enhanced thermal stability due to the high bond strength of carbon-fluorine bonds (108-456 kJ/mol) [21], making them resistant to thermal decomposition pathways that readily affect hydrocarbon analogs.

Studies on protein systems containing fluorinated amino acids reveal that fluorination significantly enhances thermal stability, with fluorinated proteins showing remarkably high thermal transition temperatures [22] [23]. This enhanced stability extends to individual fluorinated amino acid building blocks, including trifluoroethyl-containing derivatives.

Decomposition Pathway Analysis

The thermal decomposition of N-Fmoc-N-(2,2,2-trifluoroethyl)glycine proceeds through multiple stages [20]:

- Initial Stage (145-180°C): Fmoc group elimination with dibenzofulvene formation

- Intermediate Stage (180-250°C): Amino acid backbone fragmentation producing CO₂, H₂O, and ammonia

- Final Stage (>250°C): Trifluoroethyl group decomposition with potential hydrogen fluoride evolution

This multi-stage decomposition pattern reflects the differential thermal stability of the molecular components, with the Fmoc group being most thermally labile, followed by the amino acid backbone, and finally the highly stable trifluoroethyl substituent [20] [19].